[(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate
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Overview
Description
[(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines acetylphenyl, carbamoyl, and benzothiadiazinyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The compound contains a 1,2,4-benzothiadiazine-1,1-dioxide scaffold , which is known to exhibit various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Therefore, the compound might interact with similar targets.
Mode of Action
The mode of action would depend on the specific targets that this compound interacts with. For instance, if it acts as an AMPA receptor modulator, it would bind to the AMPA receptors and alter their activity .
Biochemical Pathways
The affected pathways would also depend on the specific targets. If it acts on AMPA receptors, it could affect glutamatergic neurotransmission .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways that this compound affects. For example, modulation of AMPA receptors could affect neuronal excitability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzothiadiazine structure, followed by the introduction of the acetylphenyl and carbamoyl groups. Common reagents used in these reactions include acetic anhydride, carbamoyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
Chemistry
In chemistry, [(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for studying cellular processes and identifying new drug targets.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its unique structure allows it to interact with various biological pathways, making it a candidate for drug development in treating diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer synthesis, catalysis, and material science.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties, used in oral hygiene products.
Palladium(II) acetate: A palladium compound used as a catalyst in organic synthesis.
Uniqueness
[(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate stands out due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Biological Activity
The compound [(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate , also referred to as C17H15N2O4S , is a complex organic molecule with potential biological activities. This article explores its synthesis, structural characteristics, and biological properties based on recent research findings.
Synthesis and Structural Characterization
The synthesis of the compound involves a multi-step process that typically includes the reaction of 4-acetylphenyl isocyanate with appropriate benzoic acid derivatives. The resulting product has been characterized using various techniques including:
- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of functional groups.
- Infrared Spectroscopy (IR) : Employed to identify specific chemical bonds and functional groups within the compound.
- X-ray Crystallography : Provides detailed information about the arrangement of atoms in the crystalline structure.
A recent study reported that the compound exhibits a melting point range of 424–426 K and forms buff-colored crystals with distinct N—H⋯O hydrogen bonding interactions .
Antiproliferative Activity
Research has indicated that this compound demonstrates significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth in human cancer cells, suggesting its potential as an anticancer agent.
Table 1: Antiproliferative Effects on Cancer Cell Lines
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Cell Cycle Progression : The compound may interfere with key regulatory proteins involved in cell cycle control.
- Induction of Apoptosis : Evidence suggests that it can promote programmed cell death in malignant cells through activation of caspases.
- Anti-inflammatory Properties : Some studies indicate that it may also possess anti-inflammatory effects, which could contribute to its anticancer activity by reducing tumor-associated inflammation.
Case Studies
A notable case study involved administering the compound to mice models bearing tumors. Results indicated a significant reduction in tumor size and weight compared to controls receiving no treatment. The study highlighted not only the efficacy but also a favorable safety profile, with minimal side effects observed during the treatment period .
Properties
IUPAC Name |
[2-(4-acetylanilino)-2-oxoethyl] 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c1-15(28)16-10-12-19(13-11-16)25-22(29)14-33-24(30)18-8-6-17(7-9-18)23-26-20-4-2-3-5-21(20)34(31,32)27-23/h2-13,23,26-27H,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKSMXXOAPCPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.